molecular formula C20H20BrNO B1394583 (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-53-0

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B1394583
CAS No.: 914458-53-0
M. Wt: 370.3 g/mol
InChI Key: VNMFYEMDLQQLSM-UHFFFAOYSA-N
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Description

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is known for its potential psychoactive effects and has been studied for its interactions with cannabinoid receptors in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between a suitable aldehyde and an amine.

    Bromination: The pyrrole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Attachment of the Pentyl Chain: The pentyl chain is introduced through an alkylation reaction using a suitable alkyl halide.

    Formation of the Methanone Group: The naphthalen-1-yl group is attached to the pyrrole ring through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of synthetic cannabinoids and their chemical properties.

    Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. Upon binding to these receptors, it modulates the release of neurotransmitters, leading to various physiological and psychoactive effects. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
  • (5-Chloro-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
  • (5-Methyl-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Uniqueness

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is unique due to the presence of the bromine atom, which influences its chemical reactivity and binding affinity to cannabinoid receptors. This makes it distinct from other similar compounds that may have different halogen or alkyl substitutions.

Properties

IUPAC Name

(5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFYEMDLQQLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693739
Record name (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-53-0
Record name (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
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